5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a pyridine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 5-chloro-3-pyridinecarboxaldehyde.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the fluorobenzyl group onto the pyridine ring.
Oxidation: The intermediate product is then subjected to oxidation to introduce the aldehyde functional group at the desired position on the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of automated reactors, precise temperature control, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the fluorobenzyl and chloro groups but differs in the core structure and functional groups.
5-Methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2,3-dioxoindolin-3-ylidene]benzohydrazide: Another compound with similar substituents but a different core structure.
Uniqueness
5-Chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is unique due to its specific combination of functional groups and the pyridine core, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-chloro-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-5-10(8-17)7-16(13(12)18)6-9-1-3-11(15)4-2-9/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGPZSQVOGDHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137521 |
Source
|
Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-22-7 |
Source
|
Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-[(4-fluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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